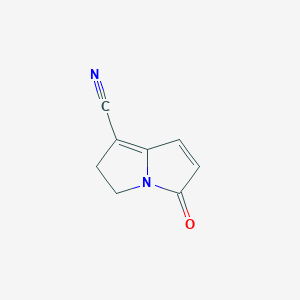

5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ABBV744 是一种高度选择性的溴结构域和末端外 (BET) 家族蛋白的第二个溴结构域 (BDII) 抑制剂。 这种化合物在各种疾病的临床前模型中显示出巨大的潜力,包括急性髓性白血病和雄激素受体阳性前列腺癌 。 ABBV744 对 BRD4 的 BDII 溴结构域的结合亲和力比对 BRD4 的第一个溴结构域 (BDI) 的结合亲和力高 300 多倍 。

准备方法

ABBV744 的合成涉及多个步骤,从使用体外方法制备澄清的储备液开始。 该化合物主要由细胞色素 P450 3A4 (CYP3A4) 代谢,CYP3A4 是药物代谢中的关键酶 。 现有文献中没有详细介绍 ABBV744 的工业生产方法,但已知该化合物是以高纯度合成的,并且可以以各种数量用于研究目的 。

化学反应分析

ABBV744 会经历几种类型的化学反应,包括:

氧化: 该化合物被 CYP3A4 代谢,表明它会经历氧化反应。

还原: 目前还没有关于涉及 ABBV744 的还原反应的具体信息。

取代: 该化合物的结构表明有潜在的取代反应,尽管文献中没有提供具体细节。

这些反应中常用的试剂和条件包括促进 ABBV744 氧化代谢的各种溶剂和催化剂。 这些反应形成的主要产物是由 CYP3A4 作用产生的代谢物 。

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile. One notable investigation involved the design and synthesis of new fused 1H-pyrroles, which incorporated the 2,3-dihydro-1H-pyrrolizine moiety. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer) cells. The IC50 values for some of these compounds ranged from 0.009 to 2.195 µM, indicating potent activity compared to standard chemotherapy agents like doxorubicin .

Table 1: Anticancer Activity of Pyrrolizine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8b | HCT116 | <0.05 | CDK2/Cyclin A1 inhibition |

| 9a | HCT116 | 0.011 | EGFR inhibition |

| 9c | HCT116 | 0.009 | EGFR inhibition |

Antiviral Properties

Another promising application of this compound is its potential use in antiviral therapies. Patents have indicated that derivatives of this compound can be formulated into pharmaceutical compositions for treating or preventing infections such as hepatitis B virus (HBV). These compounds have shown improved kinetic solubility compared to other pyrrolizines, enhancing their viability as therapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound has been explored through various chemical processes, including catalytic hydrogenation and cyclization reactions involving lower alkyl esters and cyclizing agents like acetic anhydride . These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Table 2: Synthetic Methods for Pyrrolizine Derivatives

| Method | Description |

|---|---|

| Catalytic Hydrogenation | Involves hydrogenating alkyl esters to form pyrrolizines |

| Cyclization | Utilizes acetic anhydride for product formation |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with target proteins such as EGFR and CDK2. These studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their anticancer effects. For instance, compound 8b was found to effectively dock into the active sites of EGFR and CDK2, suggesting a mechanism of action that involves direct inhibition of these critical pathways in cancer cell proliferation .

作用机制

ABBV744 通过选择性抑制 BET 家族蛋白的 BDII 发挥作用。这种抑制会破坏溴结构域与组蛋白上乙酰化赖氨酸残基之间的相互作用,导致基因表达发生变化。 ABBV744 的分子靶点包括 BRD2、BRD3、BRD4 和 BRDT,特别关注 BRD4 。 其作用机制中涉及的途径包括 JAK-STAT 信号通路和促炎因子的调节 。

相似化合物的比较

ABBV744 在对 BET 家族蛋白的 BDII 的高选择性方面是独一无二的,优于 BDI。类似的化合物包括:

ABBV075: 一种泛 BET 抑制剂,靶向 BDI 和 BDII,但具有剂量限制性毒性。

OTX015: 另一种具有类似局限性的泛 BET 抑制剂。

ABBV744 的独特之处在于其改善的耐受性和对 BDII 的选择性抑制,使其成为进一步研究和治疗开发的有希望的候选者 。

生物活性

5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H8N2O

- Molecular Weight : 148.16 g/mol

- CAS Number : 164025-04-1

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Effects

In preclinical studies, this compound has shown promise as an anticancer agent. A notable study reported that it induces apoptosis in cancer cell lines by activating the caspase pathway. This effect was particularly observed in human breast cancer cells (MCF-7), where treatment led to a significant reduction in cell viability and increased markers of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- DNA Intercalation : Similar to other heterocycles, it can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | High | Disruption of cell wall synthesis | |

| Anticancer | Moderate | Induction of apoptosis | |

| Anti-inflammatory | Significant | Inhibition of cytokine production |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Benzothiazole | Moderate | Yes | No |

| Oxadiazole derivatives | High | Moderate | Moderate |

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 breast cancer cells showed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability (p < 0.05). Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment .

属性

IUPAC Name |

5-oxo-2,3-dihydropyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-3-4-10-7(6)1-2-8(10)11/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMPIYIMCBWTTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C1C#N)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。